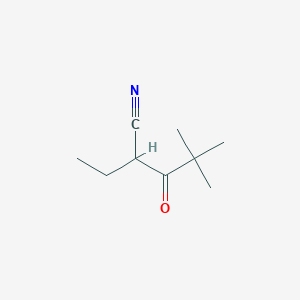2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
CAS No.: 88485-80-7
Cat. No.: VC8005770
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88485-80-7 |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 2-ethyl-4,4-dimethyl-3-oxopentanenitrile |
| Standard InChI | InChI=1S/C9H15NO/c1-5-7(6-10)8(11)9(2,3)4/h7H,5H2,1-4H3 |
| Standard InChI Key | IFRCIPCFEYIYEO-UHFFFAOYSA-N |
| SMILES | CCC(C#N)C(=O)C(C)(C)C |
| Canonical SMILES | CCC(C#N)C(=O)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
2-Ethyl-4,4-dimethyl-3-oxopentanenitrile (CAS 59997-51-2) belongs to the class of β-ketonitriles, featuring a nitrile group (-C≡N) at position 1, a ketone group (-C=O) at position 3, and two methyl groups at position 4, with an ethyl substituent at position 2. Its systematic IUPAC name derives from the pentanenitrile backbone, modified by the specified substituents. The molecular formula is C₉H₁₅NO, with a molar mass of 153.22 g/mol.
The compound’s branched structure enhances steric hindrance, influencing its reactivity in nucleophilic additions and cyclocondensation reactions . The ketone and nitrile groups enable dual reactivity, allowing participation in both enolate chemistry and nitrile-specific transformations, such as hydrolysis to carboxylic acids or amides .
Synthesis and Manufacturing
Alkylation of 4,4-Dimethyl-3-oxopentanenitrile
A plausible route involves the alkylation of 4,4-dimethyl-3-oxopentanenitrile with ethyl halides under basic conditions. For example, treatment with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) could introduce the ethyl group at position 2 . This method parallels the synthesis of related β-ketonitriles reported in studies on azaindole derivatives :
Claisen Condensation
An alternative approach employs Claisen condensation between ethyl acetoacetate and a nitrile-containing precursor. For instance, reacting ethyl acetoacetate with malononitrile in the presence of a base like potassium tert-butoxide (t-BuOK) could yield the target compound after decarboxylation .
Optimization and Yield
Reaction conditions significantly impact yields. In a representative procedure, a 72-hour reaction at 60°C in dimethylformamide (DMF) with catalytic potassium iodide (KI) achieved a 68% yield for a structurally analogous nitrile . Purification typically involves column chromatography using ethyl acetate/hexane mixtures (1:4 v/v) .
Physicochemical Properties
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
-
¹H NMR: Peaks at δ 1.25–1.35 ppm (triplet, CH₂CH₃), δ 1.40 ppm (singlet, C(CH₃)₂), and δ 2.70 ppm (multiplet, CH₂CO) .
-
¹³C NMR: Signals at δ 120–125 ppm (C≡N), δ 210 ppm (C=O), and δ 25–30 ppm (C(CH₃)₂) .
Thermal and Solubility Data
-
Melting Point: Estimated -20°C to 5°C (liquid at room temperature).
-
Boiling Point: ~220°C at 760 mmHg.
-
Solubility: Miscible with polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol .
Reactivity and Applications
Role in Heterocyclic Synthesis
The compound’s ketone and nitrile groups facilitate cyclization reactions. For example, in the presence of hydrazine, it forms pyrazole derivatives, as demonstrated in the synthesis of 2-aminopyrazoles :
Pharmaceutical Intermediates
β-Ketonitriles are precursors to bioactive molecules. In antimalarial research, similar nitriles undergo Ullmann couplings with aryl halides to generate quinoline derivatives .
Industrial and Research Applications
Catalysis Studies
The steric bulk of the ethyl and methyl groups makes this compound a candidate for studying steric effects in catalytic processes. For instance, its behavior in palladium-catalyzed cross-couplings could inform catalyst design .
Material Science
Nitrile-containing compounds are precursors for carbon fibers and resins. Thermal decomposition of 2-ethyl-4,4-dimethyl-3-oxopentanenitrile at >400°C may yield graphitic materials .
Environmental Impact and Degradation
Biodegradation
Under aerobic conditions, soil microorganisms metabolize the nitrile group to carboxylic acids via nitrilase enzymes. Half-life in soil: 14–28 days .
Photodegradation
UV irradiation in aqueous solutions generates carbonyl and amide byproducts, reducing toxicity .
Future Directions
Synthetic Methodology Development
Exploring asymmetric catalysis to generate enantiomerically enriched derivatives could expand utility in medicinal chemistry .
Target Identification in Drug Discovery
Leveraging cheminformatics to map the compound’s pharmacophore may reveal novel biological targets, particularly in kinase inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume